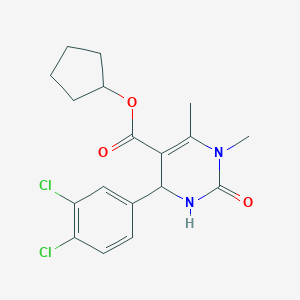
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 3,4-dichlorobenzaldehyde in the presence of a base to form an intermediate, which is then reacted with urea and methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
Cyclopentyl 3,4-dichlorophenyl ketone: Shares the cyclopentyl and dichlorophenyl groups but differs in the functional groups attached to the pyrimidine ring.
3,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl group but lacks the cyclopentyl and pyrimidine components.
Uniqueness
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H20Cl2N2O3 |
|---|---|
分子量 |
383.3g/mol |
IUPAC 名称 |
cyclopentyl 6-(3,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-10-15(17(23)25-12-5-3-4-6-12)16(21-18(24)22(10)2)11-7-8-13(19)14(20)9-11/h7-9,12,16H,3-6H2,1-2H3,(H,21,24) |
InChI 键 |
ZERPKGYMTHTQLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3CCCC3 |
规范 SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


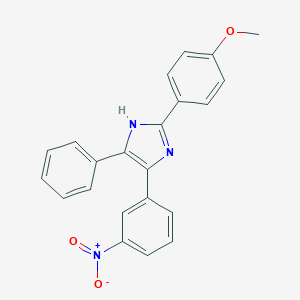
![2-(4-bromophenyl)-4,5-bis[4-(phenyloxy)phenyl]-1H-imidazole](/img/structure/B404461.png)
![N'-{4-[5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}isonicotinohydrazide](/img/structure/B404462.png)
![N'-{4-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B404463.png)
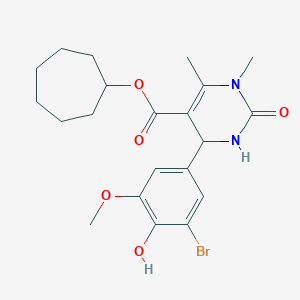
![Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B404465.png)
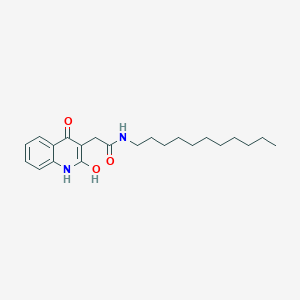
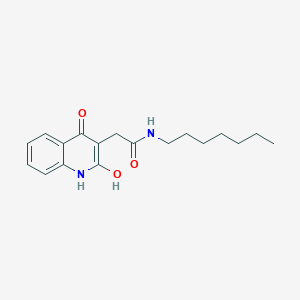
![1,3-dioxo-2-[(2,4,6-trichlorophenyl)amino]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B404472.png)
![3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one](/img/structure/B404473.png)
![3-(4-Butoxy-benzylsulfanyl)-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B404474.png)
![2-[(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B404475.png)
![N-(1,3-benzodioxol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404478.png)
![(3E)-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide](/img/structure/B404480.png)
